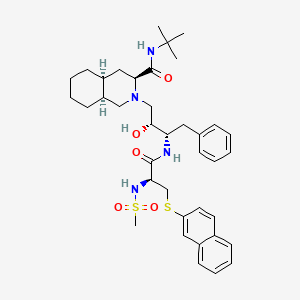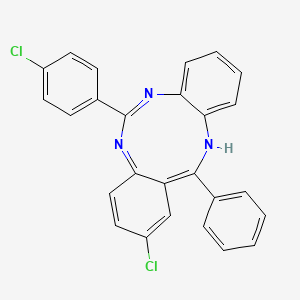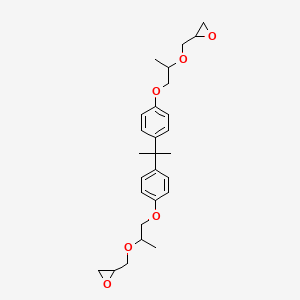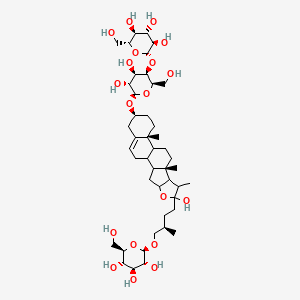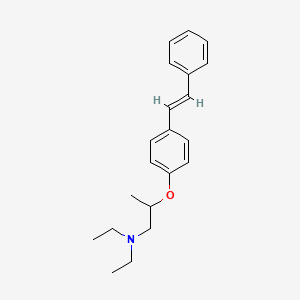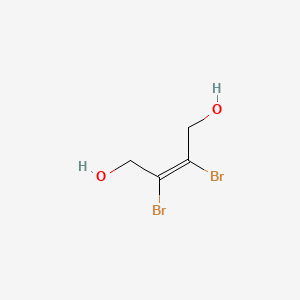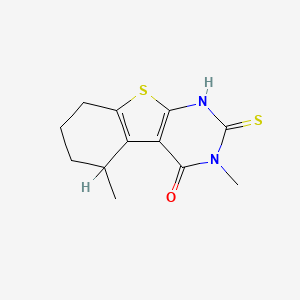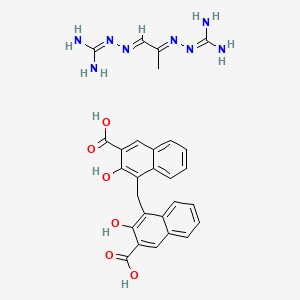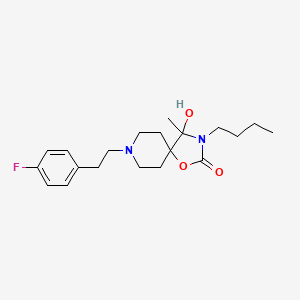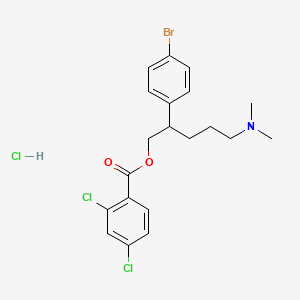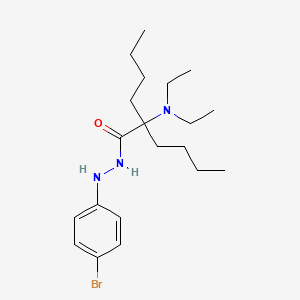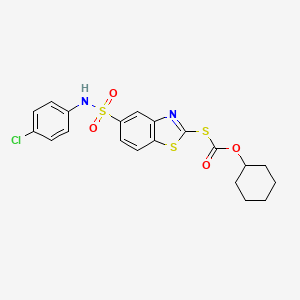
S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate: is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring, a sulphonyl group, and a thiocarbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate typically involves the reaction of 5-((p-Chloroanilino)sulphonyl)benzothiazole with cyclohexyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiocarbonate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiocarbonate group.
Reduction: Reduction reactions may target the sulphonyl group, converting it to a sulfoxide or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In industrial applications, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate exerts its effects is largely dependent on its interaction with molecular targets. The sulphonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The benzothiazole ring may facilitate binding to specific proteins, influencing their activity.
Comparison with Similar Compounds
- S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-methyl thiocarbonate
- S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-ethyl thiocarbonate
Comparison: Compared to its analogs, S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate exhibits unique properties due to the presence of the cyclohexyl group. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where its analogs may not be as effective.
Properties
CAS No. |
94213-18-0 |
|---|---|
Molecular Formula |
C20H19ClN2O4S3 |
Molecular Weight |
483.0 g/mol |
IUPAC Name |
cyclohexyl [5-[(4-chlorophenyl)sulfamoyl]-1,3-benzothiazol-2-yl]sulfanylformate |
InChI |
InChI=1S/C20H19ClN2O4S3/c21-13-6-8-14(9-7-13)23-30(25,26)16-10-11-18-17(12-16)22-19(28-18)29-20(24)27-15-4-2-1-3-5-15/h6-12,15,23H,1-5H2 |
InChI Key |
WKRUUBJGVXQZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)SC2=NC3=C(S2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


